molecular formula C17H18N2O4 B11673709 4-[(1Z)-1-{2-[(2,5-dimethylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl acetate

4-[(1Z)-1-{2-[(2,5-dimethylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl acetate

Cat. No.: B11673709
M. Wt: 314.34 g/mol
InChI Key: CZWPXWPKXUQROI-WQRHYEAKSA-N
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Description

4-[(1Z)-1-{[(2,5-DIMETHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE is an organic compound with a complex structure that includes a furan ring, an amide group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-1-{[(2,5-DIMETHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the formamido group: This step involves the reaction of the furan derivative with formamide in the presence of a catalyst.

    Formation of the imino group: This can be done by reacting the formamido derivative with an appropriate reagent such as an amine.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-1-{[(2,5-DIMETHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products depending on the oxidizing agent used.

    Reduction: The imino group can be reduced to an amine under hydrogenation conditions.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imino group can yield amines.

Scientific Research Applications

4-[(1Z)-1-{[(2,5-DIMETHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1Z)-1-{[(2,5-DIMETHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The furan ring and the imino group are key functional groups that can interact with enzymes or receptors, leading to a biological response. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-[(1Z)-1-{[(2,5-DIMETHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL METHYL ETHER: Similar structure but with a methyl ether group instead of an acetate.

    4-[(1Z)-1-{[(2,5-DIMETHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL BENZOATE: Similar structure but with a benzoate group instead of an acetate.

Uniqueness

The uniqueness of 4-[(1Z)-1-{[(2,5-DIMETHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

[4-[(Z)-N-[(2,5-dimethylfuran-3-carbonyl)amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C17H18N2O4/c1-10-9-16(12(3)22-10)17(21)19-18-11(2)14-5-7-15(8-6-14)23-13(4)20/h5-9H,1-4H3,(H,19,21)/b18-11-

InChI Key

CZWPXWPKXUQROI-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C(/C)\C2=CC=C(C=C2)OC(=O)C

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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